molecular formula C6H12ClNO2 B1451334 Ethyl azetidine-3-carboxylate hydrochloride CAS No. 405090-31-5

Ethyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1451334
CAS No.: 405090-31-5
M. Wt: 165.62 g/mol
InChI Key: RZQFZRLGHCCPGG-UHFFFAOYSA-N
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Description

Ethyl azetidine-3-carboxylate hydrochloride (CAS: 405090-31-5, molecular formula: C₆H₁₂ClNO₂, molecular weight: 165.62) is a nitrogen-containing heterocyclic compound widely utilized in medicinal chemistry. It serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), enabling targeted drug delivery and protein degradation . Its azetidine ring (a four-membered saturated heterocycle) provides conformational rigidity, while the ethyl ester group enhances solubility and facilitates coupling reactions. The hydrochloride salt form ensures stability during synthesis and storage .

Properties

IUPAC Name

ethyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFZRLGHCCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660912
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-31-5
Record name 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl azetidine-3-carboxylate hydrochloride
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Preparation Methods

Cyclization via Intramolecular Nucleophilic Substitution

One of the prominent approaches involves intramolecular cyclization of suitably functionalized precursors such as bis-mesylates or halogenated amino esters. For example, Smith et al. (2017) reported the synthesis of azetidine derivatives starting from 1,3-butanediol, where mesylation followed by nucleophilic substitution with benzylamine leads to azetidine ring formation. Subsequent hydrogenolysis yields ethyl azetidine-3-carboxylate derivatives with high enantiomeric purity.

Thermal Isomerization of Aziridines

De Kimpe and co-workers developed a method involving the base-promoted cyclization of dibromo amino esters to form aziridines, which upon thermal isomerization in DMSO at elevated temperatures (around 70 °C) convert to azetidines. This method allows access to 3-substituted azetidine esters, including ethyl azetidine-3-carboxylate derivatives. Subsequent functional group modifications, such as hydrogenolysis or nucleophilic substitutions, enable the preparation of the hydrochloride salt form.

Triflation and Intramolecular Cyclization

A patent (WO2004035538A1) describes an improved process involving the triflation of diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization using an amine to form the azetidine ring. This process avoids highly toxic reagents like cyanide and epichlorohydrin, uses readily available reagents, and is operationally simpler and economically viable. The azetidine-3-carboxylic acid intermediate is then hydrogenated to yield ethyl azetidine-3-carboxylate, which can be converted to its hydrochloride salt by acid treatment.

Stereoselective Synthesis from Chiral Precursors

Stereocontrolled synthesis routes have been reported using chiral starting materials such as (R)- or (S)-phenylglycinol. The cyano azetidine intermediate is converted to the ethyl ester by treatment with concentrated sulfuric acid in ethanol, followed by deprotection and oxidation steps to unveil the 3-carboxylic acid functionality. Final deprotection and acidification yield the amino acid hydrochloride salt in high yield and stereochemical purity.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Advantages Disadvantages
Triflation & Cyclization Triflation → Intramolecular cyclization → Decarboxylation → Hydrogenation Diethylbis(hydroxymethyl)malonate, amines, reducing agents (NaBH4, NaCNBH3), solvents (MeOH, EtOH) Moderate to High Avoids toxic reagents, scalable, simple Requires multiple steps
Thermal Isomerization Base-promoted cyclization → Thermal isomerization in DMSO → Hydrogenolysis Dibromo amino esters, DMSO, Pd/C catalyst Moderate Access to substituted azetidines Requires heat, longer reaction time
Mesylation & Nucleophilic Substitution Mesylation → Nucleophilic substitution with amine → Hydrogenolysis 1,3-butanediol, mesyl chloride, benzylamine, Pd(OH)2 Moderate High stereoselectivity, enantiopure Use of protecting groups
Stereoselective Synthesis from Chiral Precursors Conversion of cyano azetidine → Esterification → Deprotection → Oxidation → Acidification (R)-phenylglycinol, H2SO4/EtOH, NaIO4, RuCl3 75% (for acid intermediate) High stereochemical control Multi-step, requires chiral source

Detailed Research Findings

  • The triflation-based method (patent WO2004035538A1) is notable for its operational simplicity and avoidance of toxic reagents like cyanide, making it suitable for large-scale industrial synthesis.

  • De Kimpe’s thermal isomerization approach allows functionalization at the 3-position of the azetidine ring, which is critical for the synthesis of bioactive analogues. The method’s reliance on thermal conditions and DMSO solvent is a consideration for scale-up.

  • The stereoselective synthesis from chiral precursors provides access to enantiomerically pure this compound, which is essential for pharmaceutical applications. The use of phenylglycinol as a chiral source ensures high stereochemical fidelity.

  • Mesylation and nucleophilic substitution routes offer a versatile approach to azetidine derivatives with good yields and stereochemical control, though they involve protecting group manipulations that add complexity.

Scientific Research Applications

Medicinal Chemistry

Ethyl azetidine-3-carboxylate hydrochloride is primarily recognized for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine an antibody with a cytotoxic drug to selectively deliver the drug to cancer cells while minimizing effects on normal cells.

Antibody-Drug Conjugates (ADCs)

  • Function : Serves as a stable linker that connects the drug to the antibody without being cleaved during circulation, ensuring targeted delivery .
  • Importance : This property is crucial for enhancing the therapeutic index of ADCs, allowing for effective treatment with reduced systemic toxicity.

PROTAC Synthesis

This compound is also utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating harmful proteins rather than inhibiting them.

Agricultural Applications

Research has indicated that azetidine derivatives, including this compound, can act as plant hybridizing agents. These compounds have been shown to produce male sterility in plants, which is beneficial for hybrid seed production.

Hybrid Seed Production

  • Mechanism : The ability of these compounds to induce male sterility allows for controlled pollination and the production of hybrid seeds with desirable traits.
  • Impact : This application can enhance crop yields and improve the quality of agricultural products .

Synthetic Methodologies

The compound is involved in various synthetic pathways due to its reactivity and ability to participate in ring-opening and expansion reactions.

Synthesis of Bioactive Compounds

This compound can be utilized in the synthesis of libraries of bioactive compounds. These compounds have potential applications as bronchodilators and anti-inflammatory agents.

Reaction TypeExample ProductsNotes
Ring-opening reactions3-cyanoazetidine derivativesUseful for developing new pharmaceuticals .
Hydrolysis reactionsAzetidine-3-carboxylic acid estersImportant for creating active pharmaceutical ingredients .

Case Studies and Research Findings

Numerous studies have documented the applications and effectiveness of this compound:

ADC Development Study

A study highlighted the use of this compound in developing ADCs targeting specific cancer types. The stability and efficacy of these conjugates were tested in vitro and showed promising results, leading to reduced side effects compared to traditional chemotherapeutics .

Agricultural Research

Research conducted on the use of azetidine derivatives demonstrated their effectiveness as hybridizing agents. Trials showed significant improvements in hybrid seed production efficiency and crop resilience, indicating potential benefits for agricultural practices .

Mechanism of Action

The mechanism of action of ethyl azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ring strain and reactivity make it a valuable intermediate in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between ethyl azetidine-3-carboxylate hydrochloride and its analogs:

Compound CAS Number Molecular Weight Boiling Point (°C) Flash Point (°C) Key Applications Key References
Ethyl azetidine-3-carboxylate HCl 405090-31-5 165.62 Not reported Not reported ADC/PROTAC linker (non-cleavable)
Methyl azetidine-3-carboxylate HCl 100202-39-9 151.59 187–192 69 Intermediate in heterocyclic synthesis
tert-Butyl azetidine-3-carboxylate HCl 37675-19-7 193.66* Not reported Not reported Steric shielding in peptide chemistry
Ethyl piperidine-3-carboxylate HCl 57116-45-7 193.67 Not reported Not reported Flexible linker in small-molecule drugs

*Calculated based on molecular formula.

Structural and Functional Insights

Ethyl vs. Its non-cleavable nature ensures payload retention until cellular internalization . Methyl Azetidine-3-Carboxylate HCl: Smaller size improves reactivity in nucleophilic substitutions and reductive aminations (e.g., benzoxazole and pyrrole syntheses) . Higher volatility (boiling point: 187–192°C) facilitates purification .

Azetidine vs. Piperidine Analogs

  • Ethyl Azetidine-3-Carboxylate HCl : The strained four-membered azetidine ring offers rigidity, favoring target binding in PROTACs .
  • Ethyl Piperidine-3-Carboxylate HCl : The six-membered piperidine ring provides flexibility, making it suitable for conformational optimization in kinase inhibitors .

tert-Butyl Azetidine-3-Carboxylate HCl

  • The bulky tert-butyl group enhances steric protection of the carboxylic acid, reducing unintended side reactions during peptide coupling .

Ethyl Azetidine-3-Carboxylate HCl in Drug Development

  • ADC Linker : Used in the synthesis of trastuzumab emtansine analogs, demonstrating high plasma stability (>90% retention after 72 hours) .
  • PROTACs : Enabled degradation of BRD4 with DC₅₀ values <10 nM in leukemia cell lines .

Comparative Reactivity

  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl analogs under basic conditions (t₁/₂: 2 h vs. 6 h at pH 9) due to lower steric hindrance .
  • Reductive Amination : Ethyl azetidine-3-carboxylate HCl showed superior coupling efficiency (49% yield) compared to piperidine analogs (32% yield) in sphingosine-1-phosphate receptor ligands .

Biological Activity

Ethyl azetidine-3-carboxylate hydrochloride (EACH) is a compound that has garnered attention for its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure and properties suggest potential applications in various therapeutic areas, particularly in oncology. This article explores the biological activity of EACH, focusing on its mechanisms of action, efficacy in cancer models, and its relevance in drug development.

This compound is classified as a non-cleavable linker used in ADCs. ADCs are designed to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism involves the conjugation of an antibody to a cytotoxin via a linker that remains stable in circulation but releases the drug upon internalization by target cells .

In addition to its role in ADCs, EACH serves as a linker in PROTAC technology. PROTACs utilize two ligands connected by a linker; one targets an E3 ubiquitin ligase while the other binds to the protein of interest, leading to selective degradation of the target protein via the ubiquitin-proteasome pathway. This approach has shown promise in targeting previously "undruggable" proteins .

Other Biological Activities

Beyond anticancer properties, derivatives of azetidine-3-carboxylic acid have been explored for additional biological activities:

  • Anti-inflammatory Effects : Some studies have suggested that azetidine derivatives may exhibit anti-inflammatory properties through modulation of cytokine production.
  • Antimicrobial Activity : Research indicates potential antibacterial effects, although specific data on EACH is still emerging.

Case Studies and Research Findings

Several case studies highlight the application of EACH-related compounds in drug discovery:

  • Case Study 1 : A recent investigation into PROTACs utilizing EACH showed successful degradation of target proteins involved in oncogenesis, demonstrating its utility in targeted therapy development.
  • Case Study 2 : A comparative study assessed various azetidine derivatives for their anticancer efficacy, revealing that modifications to the azetidine core significantly influenced biological activity.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl azetidine-3-carboxylate hydrochloride?

Methodological Answer: this compound is typically synthesized via amidation and coupling reactions. For example, it can be prepared by reacting mthis compound with ethyl isonipecotate under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol/dichloromethane, followed by acid hydrolysis to yield the hydrochloride salt . Another route involves coupling azetidine-containing intermediates with activated esters (e.g., TBTU/HOBt-mediated coupling) in dimethylformamide (DMF) or methanol .

Q. Q2. How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, as described for structurally similar compounds (e.g., ≥95% purity thresholds in analytical protocols) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity by verifying molecular weight (C₆H₁₂ClNO₂, MW 181.62) and functional groups (e.g., ester, azetidine ring) .

Intermediate Research Questions

Q. Q3. What experimental precautions are critical when handling this compound?

Methodological Answer: Adhere to laboratory safety protocols:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Follow first-aid measures for accidental exposure: flush eyes/skin with water, seek medical attention for ingestion .
  • Decontaminate work areas with ethanol or isopropanol, as recommended for azetidine derivatives .

Q. Q4. How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer: It serves as a key intermediate in drug discovery. For example, it is incorporated into sphingosine-1-phosphate receptor agonists via reductive amination with benzofuran derivatives , and into neurotropic alphavirus inhibitors through pyrrole-azetidine conjugates . Reaction optimization often involves adjusting solvent polarity (e.g., THF vs. MeOH) and stoichiometric ratios of NaBH3CN to improve yields .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in reactivity data across different solvent systems?

Methodological Answer: Contradictory reactivity (e.g., variable yields in THF vs. MeOH) is analyzed through kinetic and thermodynamic studies:

  • Use differential scanning calorimetry (DSC) to assess solvent effects on reaction enthalpy.
  • Monitor intermediates via in situ infrared (IR) spectroscopy to identify solvent-dependent intermediates .
  • Compare activation energies using Arrhenius plots under controlled temperature gradients .

Q. Q6. What role does this compound play in antibody-drug conjugate (ADC) design?

Methodological Answer: As a non-cleavable ADC linker, it provides stable conjugation between antibodies and cytotoxic payloads. Methodology includes:

  • Conjugating the ester group to lysine residues on antibodies via carbodiimide chemistry (e.g., EDC/NHS activation).
  • Validating linker stability in serum using size-exclusion chromatography (SEC) and LC-MS to detect premature payload release .

Q. Q7. How can researchers optimize enantiomeric purity for chiral synthesis applications?

Methodological Answer:

  • Use chiral stationary phases (CSPs) in HPLC to separate enantiomers .
  • Employ asymmetric catalysis (e.g., chiral palladium complexes) during azetidine ring formation .
  • Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl azetidine-3-carboxylate hydrochloride

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